ethopropazine

Description

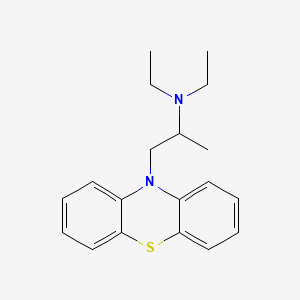

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2S/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21/h6-13,15H,4-5,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOZDBSBBXSXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023018 | |

| Record name | Ethopropazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethopropazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.24e-03 g/L | |

| Record name | Profenamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethopropazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

522-00-9, 1094-08-2 | |

| Record name | (±)-Ethopropazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Profenamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Profenamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethopropazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Profenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROFENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WI4P02YN1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethopropazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

166-168, 64.5 °C | |

| Record name | Profenamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethopropazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethopropazine: A Phenothiazine Derivative's Untapped Potential in Neurodegenerative Disease Models

An In-Depth Technical Guide for Researchers

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential mechanisms of action of ethopropazine in the context of neurodegenerative diseases. As a phenothiazine derivative with a long history of use as an antiparkinsonian agent, this compound's therapeutic action has traditionally been attributed to its potent anticholinergic and antihistaminic properties.[1][2][3][4] It functions by partially blocking central cholinergic receptors, helping to rebalance the cholinergic and dopaminergic systems disrupted in Parkinson's disease.[2][3][4]

However, its chemical structure and additional pharmacological activities, such as N-methyl-D-aspartate (NMDA) receptor antagonism, suggest a broader, untapped potential for disease modification.[2][5][6] This guide moves beyond its symptomatic role to explore its plausible neuroprotective mechanisms through the core pathological pillars of neurodegeneration: proteotoxicity, oxidative stress, and neuroinflammation. We will outline the scientific rationale for investigating these avenues and provide detailed experimental protocols to validate these hypotheses in relevant disease models.

Part 1: Mitigation of Proteotoxicity — The α-Synuclein Aggregation Cascade

1.1. Scientific Rationale

The aggregation of α-synuclein into toxic oligomers and insoluble fibrils is a central pathological hallmark of Parkinson's disease and other synucleinopathies.[7] The chemical class to which this compound belongs—phenothiazines—includes compounds like methylene blue that have demonstrated an ability to inhibit protein aggregation.[7] This shared chemical scaffold provides a strong impetus to investigate whether this compound possesses direct anti-aggregation properties, a feature that would elevate its therapeutic profile from a symptomatic treatment to a potential disease-modifying agent.

1.2. Proposed Mechanism: Inhibition of Fibril Formation

The aggregation of α-synuclein is a nucleation-dependent process. Monomers misfold and self-associate to form soluble, toxic oligomers, which then act as seeds to catalyze the formation of larger, insoluble amyloid fibrils. An effective inhibitor could intervene at several points: by stabilizing the native monomeric conformation, by preventing the formation of toxic oligomers, or by blocking the elongation of existing fibrils.

References

- 1. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 4. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 5. [The effects of some cholinergic drugs on cognitive processes and oxidative stress in rat]. | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Small Molecules, α-Synuclein Pathology, and the Search for Effective Treatments in Parkinson’s Disease | MDPI [mdpi.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Ethopropazine Hydrochloride

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of ethopropazine hydrochloride. The document delves into the chemical synthesis pathway, purification strategies, and a multi-faceted analytical approach for the thorough characterization of this phenothiazine-derived active pharmaceutical ingredient (API).

Introduction: The Therapeutic Relevance of this compound

This compound, a phenothiazine derivative, is clinically utilized as its hydrochloride salt.[1][2] It is primarily recognized for its role as an antiparkinsonian agent.[1][2] The therapeutic effects of this compound hydrochloride stem from its anticholinergic properties, which help to restore the balance of neurotransmitters in the brain, specifically by blocking the action of acetylcholine.[3][4] This action alleviates symptoms of Parkinson's disease such as muscle rigidity and tremors.[1][4] Additionally, this compound hydrochloride exhibits antihistamine and anti-adrenergic actions.[1][5] It is a potent and selective inhibitor of butyrylcholinesterase (BChE) and a poor inhibitor of acetylcholinesterase (AChE).[5][6]

Mechanism of Action

The primary mechanism of action for this compound hydrochloride is its function as an anticholinergic agent.[3][4] In conditions like Parkinson's disease, a deficiency in dopamine leads to an overactivity of acetylcholine, causing motor disturbances.[4] By competitively inhibiting muscarinic acetylcholine receptors, this compound hydrochloride reduces cholinergic activity, thereby helping to mitigate these motor symptoms.[1][3]

Chemical Synthesis of this compound Hydrochloride

The synthesis of this compound is a well-established process involving the alkylation of phenothiazine. The subsequent conversion to its hydrochloride salt enhances its stability and solubility for pharmaceutical applications.

Synthesis Pathway

The synthesis of this compound involves the alkylation of phenothiazine with 1-diethylamino-2-chloropropane.[7] This reaction is typically carried out in the presence of a strong base, such as sodium amide, to deprotonate the nitrogen atom of the phenothiazine ring, thereby activating it as a nucleophile.[7] The resulting this compound free base is then converted to its hydrochloride salt.

Caption: Synthesis pathway of this compound Hydrochloride.

Step-by-Step Synthesis Protocol

Part A: Synthesis of this compound Free Base

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenothiazine and dry benzene.

-

Deprotonation: While stirring, slowly add sodium amide to the suspension. The reaction mixture is then heated to reflux to facilitate the formation of the phenothiazine anion.

-

Alkylation: Dissolve 1-diethylamino-2-chloropropane in dry benzene and add it dropwise to the reaction mixture.

-

Reaction Completion and Quenching: After the addition is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion. Cool the mixture and cautiously quench with water.

-

Extraction and Purification: Separate the organic layer and wash it with water. The solvent is then removed under reduced pressure to yield crude this compound free base as an oil.

Part B: Formation of this compound Hydrochloride

-

Dissolution: Dissolve the crude this compound free base in a suitable solvent like diethyl ether.

-

Precipitation: Slowly add a solution of ethereal hydrogen chloride to the stirred solution of the free base.

-

Isolation and Purification: The this compound hydrochloride will precipitate as a white solid.[2] The solid is then collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent such as ethylene dichloride.[2]

Characterization of this compound Hydrochloride

A comprehensive characterization of the synthesized this compound hydrochloride is crucial to confirm its identity, purity, and quality. This involves a combination of spectroscopic and chromatographic techniques.

Caption: Workflow for the characterization of this compound Hydrochloride.

Physical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [8] |

| Molecular Formula | C₁₉H₂₅ClN₂S | [8][9] |

| Molecular Weight | 348.93 g/mol | |

| Solubility | Soluble in water and ethanol; sparingly soluble in acetone; practically insoluble in ether and benzene. | [10] |

| Melting Point | 223-225 °C (less soluble fraction) | [2] |

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for determining the purity of the synthesized this compound hydrochloride.

Protocol:

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

-

Stationary Phase: A C18 reversed-phase column is typically used.

-

Detection: UV detection at a wavelength of 252 nm is appropriate for the phenothiazine chromophore.[11]

-

Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase.

-

Analysis: Inject the sample into the HPLC system and record the chromatogram. The purity is determined by the area percentage of the main peak. A purity of ≥98% is generally expected for pharmaceutical-grade material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound hydrochloride, confirming the arrangement of atoms.

¹H NMR Spectroscopy:

-

Expected Signals: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the phenothiazine ring system, the aliphatic protons of the diethylamino propyl side chain, including the methyl, methylene, and methine groups.

-

Data Interpretation: The chemical shifts, integration values, and splitting patterns of the signals are used to confirm the structure.

¹³C NMR Spectroscopy:

-

Expected Signals: The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons of the phenothiazine core and the aliphatic carbons of the side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Interpretation: The IR spectrum will show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-N stretching, C-S stretching, and the aromatic C=C bending vibrations of the phenothiazine ring system.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the synthesized compound.

Protocol:

-

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this molecule.

-

Data Interpretation: The mass spectrum will show a peak corresponding to the molecular ion of the this compound free base ([M]+) or the protonated molecule ([M+H]+). The isotopic pattern can also be analyzed to confirm the presence of sulfur.

Conclusion

The synthesis and characterization of this compound hydrochloride require a systematic and well-documented approach. The synthetic route via alkylation of phenothiazine is robust, and a combination of chromatographic and spectroscopic techniques provides a comprehensive analytical workflow to ensure the identity, purity, and quality of the final product. This guide provides the foundational knowledge and protocols for researchers and professionals working with this important pharmaceutical compound.

References

- 1. (+-)-Ethopropazine | C19H24N2S | CID 3290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 5. This compound Hydrochloride | Parsidol | Profenamine | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Profenamine - Wikipedia [en.wikipedia.org]

- 8. CAS 1094-08-2: this compound hydrochloride | CymitQuimica [cymitquimica.com]

- 9. This compound Hydrochloride | C19H25ClN2S | CID 122824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. caymanchem.com [caymanchem.com]

A Technical Guide to the Muscarinic Receptor Binding Affinity of Ethopropazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethopropazine, a phenothiazine derivative historically used as an antiparkinsonian agent, exerts its effects primarily through antagonism of muscarinic acetylcholine receptors (mAChRs). Understanding its binding affinity and selectivity across the five muscarinic receptor subtypes (M1-M5) is critical for elucidating its therapeutic mechanism and predicting its anticholinergic side-effect profile. This guide provides a detailed examination of this compound's binding characteristics, outlines the definitive experimental methodology for determining these parameters, and explores the functional consequences of its receptor interactions. Quantitative data are presented to offer a clear comparative view of this compound's affinity for each mAChR subtype, providing a crucial resource for neuropharmacology and medicinal chemistry research.

Introduction: this compound and the Muscarinic Receptor Family

This compound is a first-generation anticholinergic drug, structurally related to other phenothiazines, that was employed to manage the motor symptoms of Parkinson's disease, particularly tremor and rigidity. Its clinical utility stems from its ability to counteract the relative overactivity of the neurotransmitter acetylcholine (ACh) in the basal ganglia, a hallmark of dopamine deficiency in Parkinson's disease. The primary targets of this compound are the muscarinic acetylcholine receptors, a family of five G protein-coupled receptors (GPCRs) designated M1 through M5.[1]

These receptor subtypes are distributed throughout the central and peripheral nervous systems and mediate a vast array of physiological functions.[2] Their subtype-specific signaling and tissue localization mean that the selectivity profile of a muscarinic antagonist like this compound dictates its therapeutic efficacy versus its adverse effects. A lack of selectivity can lead to a broad range of side effects, including dry mouth, blurred vision, constipation, and cognitive impairment. Therefore, a precise characterization of its binding affinity is fundamental.

The five muscarinic receptor subtypes are broadly classified into two signaling families based on their G protein coupling[3]:

-

M1, M3, M5 Receptors: Couple primarily through Gq/11 proteins to activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C.[3]

-

M2, M4 Receptors: Couple through Gi/o proteins to inhibit adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[3]

This guide synthesizes available data to present a clear profile of this compound's interaction with these critical receptors.

Quantitative Binding Profile of this compound

The affinity of a compound for a receptor is quantified by its inhibition constant (Ki), which represents the concentration of the competing ligand (this compound) that would occupy 50% of the receptors if no radioligand were present. A lower Ki value signifies a higher binding affinity.

The binding affinities of this compound for the five human muscarinic receptor subtypes, derived from competitive radioligand binding assays, are summarized below.

| Receptor Subtype | This compound Ki (nM) | Reference Compound (for comparison) |

| M1 | 24 | Pirenzepine (Ki ≈ 15-25 nM) |

| M2 | 100 | Methoctramine (Ki ≈ 15-30 nM) |

| M3 | 45 | 4-DAMP (Ki ≈ 0.5-1.5 nM) |

| M4 | 20 | Pirenzepine (Ki ≈ 100-200 nM) |

| M5 | 28 | - |

Note: The Ki values are compiled from various pharmacological studies. Absolute values can vary slightly based on experimental conditions, such as the specific cell line and radioligand used.

From this data, it is evident that this compound is a non-selective muscarinic antagonist, though it displays a discernible preference. It exhibits the highest affinity for the M1 and M4 subtypes, followed closely by the M5 and M3 subtypes. Its lowest affinity is for the M2 receptor. This profile, characterized by potent M1 and M4 antagonism, is consistent with its efficacy in the central nervous system for treating Parkinsonian symptoms. However, its significant affinity for M3 receptors contributes to peripheral anticholinergic side effects.

Methodology: Determination of Muscarinic Receptor Binding Affinity

The gold-standard method for determining the binding affinity (Ki) of an unlabeled compound like this compound is the competitive radioligand binding assay .[4] This technique measures the ability of the test compound to displace a high-affinity, subtype-non-selective radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS), from the receptor.[5]

Rationale and Experimental Causality

-

Choice of System: Stably transfected cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, are used.[6] Each cell line is engineered to express only one of the five human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5). This is a critical choice as it provides a clean, isolated system to measure affinity for a single subtype without confounding interactions from other receptors.[6]

-

Membrane Preparation: The assay is performed on cell membranes rather than whole cells. This removes cellular barriers and intracellular components, ensuring that the binding interaction occurs directly between the compound and the receptor embedded in the lipid bilayer.

-

Choice of Radioligand: [³H]NMS is an ideal choice because it is a high-affinity antagonist that binds to all five muscarinic subtypes, allowing for a standardized comparison across all expressed receptors.[5] Its antagonist nature ensures it does not induce a conformational change that could alter the binding of the test compound.

-

Competition Principle: By incubating the receptor-containing membranes with a fixed concentration of [³H]NMS and varying concentrations of unlabeled this compound, a competition curve is generated. As the concentration of this compound increases, it displaces more of the [³H]NMS from the receptors, reducing the measured radioactivity.

Step-by-Step Experimental Protocol

-

Cell Culture and Membrane Preparation: a. Culture CHO cells stably expressing one of the hM1-hM5 receptor subtypes under standard conditions. b. Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) using a Dounce or Polytron homogenizer.[7] c. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[7] d. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. e. Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in an assay buffer and determine the total protein concentration using a standard method like the BCA assay.[7]

-

Competitive Binding Assay: a. In a 96-well plate, add the following to each well in a final volume of 250 µL: i. Cell membranes (typically 10-50 µg of protein). ii. A fixed concentration of [³H]NMS (typically near its Kd value, e.g., 0.5-1.0 nM). iii. A range of concentrations of unlabeled this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M). b. To determine non-specific binding (NSB) , prepare control wells containing a high concentration of a non-radiolabeled, potent muscarinic antagonist like atropine (e.g., 1 µM) instead of this compound. c. To determine total binding , prepare control wells with only membranes and [³H]NMS. d. Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[7]

-

Separation and Detection: a. Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester.[7] This step separates the receptor-bound radioligand (retained on the filter) from the free radioligand (which passes through). b. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand. c. Dry the filters, add a scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

Data Analysis

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding (counts from atropine wells) from the total binding.

-

Plot the specific binding as a percentage of the maximum specific binding against the log concentration of this compound. This will generate a sigmoidal dose-response curve.

-

Use non-linear regression analysis to fit the curve and determine the IC50 value , which is the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS.

-

Convert the experimental IC50 value to the absolute inhibition constant, Ki , using the Cheng-Prusoff equation .[8] This equation corrects for the concentration and affinity of the radioligand used in the assay.[8]

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand ([³H]NMS).

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualization of Experimental Workflow

References

- 1. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 3. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Ethopropazine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Ethopropazine in Neuropharmacology

This compound, a phenothiazine derivative, has long been a tool in the management of Parkinson's disease and other extrapyramidal disorders.[1][2] Its primary therapeutic action is attributed to its anticholinergic properties, specifically the blockade of muscarinic acetylcholine receptors, which helps to restore the balance between the dopaminergic and cholinergic systems in the brain.[3][4] Despite its established clinical use, a comprehensive understanding of its in vivo pharmacokinetic (PK) and metabolic profile is crucial for optimizing therapeutic regimens and ensuring patient safety. This guide provides a detailed exploration of the absorption, distribution, metabolism, and excretion (ADME) of this compound, grounded in experimental evidence and aimed at empowering researchers in the field of drug development.

Part 1: The Pharmacokinetic Journey of this compound In Vivo

The journey of a drug through the body is a complex interplay of various physiological processes.[5][6] For this compound, this journey is characterized by extensive distribution and metabolism, which significantly influence its therapeutic efficacy and potential for adverse effects.

Absorption: A Challenging Entry

Oral administration is the most common route for this compound. However, studies in rat models have revealed that it exhibits poor oral bioavailability, estimated to be less than 5%.[7][8] This low bioavailability suggests that a significant portion of the drug does not reach systemic circulation in its active form. The primary reason for this is likely extensive first-pass metabolism in the liver, a phenomenon where the drug is metabolized before it can be distributed throughout the body.[3]

Distribution: Widespread and Rapid

Once in the bloodstream, this compound is extensively distributed throughout the body. This is evidenced by its large volume of distribution (Vd), which in rats is approximately 7.1 L/kg.[7] This high Vd indicates that the drug does not remain confined to the bloodstream but rather partitions into various tissues. Notably, this compound rapidly crosses the blood-brain barrier, with maximal brain concentrations achieved within 30 minutes after intravenous administration in rats.[8] This rapid brain uptake is essential for its therapeutic effect in Parkinson's disease.[8] Studies have shown that this compound distributes differentially in the body, with the highest concentrations found in the brain, followed by the heart, and then plasma.[9] Furthermore, the drug is highly bound to plasma proteins, with binding exceeding 95% in rats.[8]

Metabolism: An Extensive Transformation

This compound undergoes extensive metabolism, a key characteristic of phenothiazine derivatives.[8][9] The lack of significant recovery of the unchanged drug in urine and bile strongly supports this.[9] While specific human metabolic pathways are not fully elucidated in the provided search results, it is known that phenothiazines are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[10][11][12][13] These enzymes catalyze a variety of reactions, including N-dealkylation and hydroxylation.[8] The extensive metabolism of this compound is a critical factor in its clearance from the body and the termination of its pharmacological effects.

Excretion: The Final Exit

The primary route of elimination for this compound and its metabolites is through both urine and bile.[8] However, less than 1% of the administered dose is recovered as the unchanged parent drug in these routes, further highlighting the extensive nature of its metabolism.[7][9] The metabolites, which are generally more water-soluble than the parent compound, are more readily excreted by the kidneys.[6]

Part 2: Unraveling the Metabolic Pathways

The biotransformation of this compound is a complex process involving multiple enzymatic reactions. While the specific metabolites of this compound are not detailed in the provided search results, we can infer the likely pathways based on the metabolism of other phenothiazines and anticholinergic drugs.[8]

Key Metabolic Reactions

The primary metabolic pathways for phenothiazines like this compound include:

-

N-dealkylation: The removal of one or both of the ethyl groups from the tertiary amine side chain.

-

Hydroxylation: The addition of a hydroxyl group to the phenothiazine ring structure.

-

N-oxidation: The oxidation of the nitrogen atom in the side chain.[8]

These reactions are primarily catalyzed by the cytochrome P450 enzyme system.[10][11][12][13] Identifying the specific CYP isoforms responsible for this compound metabolism is a critical area for further research, as it can help predict potential drug-drug interactions.[14]

Visualizing the Metabolic Journey

The following diagram illustrates the generalized metabolic pathways for a phenothiazine derivative like this compound.

Caption: Generalized Phase I and Phase II metabolic pathways of this compound.

Part 3: Methodologies for In Vivo Pharmacokinetic and Metabolism Studies

A robust understanding of this compound's in vivo behavior relies on well-designed and executed experimental studies.

Experimental Workflow for In Vivo Pharmacokinetic Studies

The following workflow outlines the key steps involved in a typical preclinical pharmacokinetic study of this compound.

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

Detailed Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol is a composite based on established methodologies for pharmacokinetic studies.[9][15][16]

1. Animal Model:

-

Species: Male Sprague-Dawley rats (250-350 g).

-

Justification: Rats are a commonly used and well-characterized model for pharmacokinetic studies.

2. Drug Formulation and Administration:

-

Intravenous (IV): this compound HCl dissolved in a vehicle such as water:propylene glycol:ethanol (60:30:10) at concentrations suitable for delivering 5 and 10 mg/kg doses.[9]

-

Oral (PO): this compound HCl dissolved in water and administered by oral gavage at a dose of 50 mg/kg.[9]

3. Surgical Procedures (for IV administration and serial blood sampling):

-

Cannulation of the right jugular vein under anesthesia (e.g., isoflurane) for drug administration and blood collection.

4. Sample Collection:

-

Blood: Serial blood samples (e.g., 100-200 µL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) into heparinized tubes.[9]

-

Plasma: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over 72 hours.

-

Tissues: For distribution studies, animals are euthanized at specific time points, and tissues of interest (e.g., brain, heart, liver) are harvested, weighed, and stored frozen.[9]

5. Bioanalytical Method:

-

Technique: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[9][17][18][19][20]

-

Sample Preparation: Protein precipitation or solid-phase extraction (SPE) to remove interfering substances from the biological matrix.[19]

-

Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

6. Pharmacokinetic Analysis:

-

Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.

-

Parameters: Key parameters to be determined include:

-

Area Under the Curve (AUC)

-

Maximum Concentration (Cmax)

-

Time to Maximum Concentration (Tmax)

-

Elimination Half-life (t1/2)

-

Volume of Distribution (Vd)

-

Clearance (CL)

-

Bioavailability (F)

-

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of this compound in rats from published literature.[7]

| Parameter | 5 mg/kg IV | 10 mg/kg IV | 50 mg/kg Oral |

| AUC (ng·h/mL) | 9836 ± 2129 | 13096 ± 4186 | 2685 ± 336 |

| t1/2 (h) | 17.9 ± 3.3 | 20.9 ± 6.0 | 26.1 ± 5.4 |

| CL (L/h/kg) | 0.48 ± 0.10 | - | - |

| Vdss (L/kg) | 7.1 ± 2.3 | - | - |

| Cmax (ng/mL) | - | - | 236 ± 99 |

| Tmax (h) | - | - | 2.2 ± 1.4 |

| Bioavailability | - | - | < 5% |

Part 4: Factors Influencing this compound Pharmacokinetics and Metabolism

The pharmacokinetic and metabolic profile of this compound can be influenced by several factors, leading to inter-individual variability in drug response.

-

Genetic Polymorphisms: Variations in the genes encoding for CYP enzymes can lead to differences in metabolic activity.[10] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which can significantly impact drug clearance and exposure.[10]

-

Drug-Drug Interactions: Co-administration of other drugs that are substrates, inhibitors, or inducers of the same CYP enzymes involved in this compound metabolism can alter its pharmacokinetic profile.[4][14] For instance, a potent CYP inhibitor could decrease the metabolism of this compound, leading to increased plasma concentrations and a higher risk of adverse effects.

-

Age: Elderly patients may have reduced hepatic and renal function, which can lead to decreased drug metabolism and excretion, respectively.[8] This can result in higher drug exposure and an increased risk of side effects.

Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, synthesizing available data and providing a framework for future research. A thorough understanding of these processes is paramount for the rational design of dosing regimens, the prediction of drug-drug interactions, and the overall safe and effective use of this important therapeutic agent. Further studies, particularly in human subjects, are needed to fully elucidate the metabolic pathways and the impact of genetic and environmental factors on the disposition of this compound.

References

- 1. hmdb.ca [hmdb.ca]

- 2. (+-)-Ethopropazine | C19H24N2S | CID 3290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 5. omicsonline.org [omicsonline.org]

- 6. downloads.lww.com [downloads.lww.com]

- 7. Pharmacokinetics of this compound in the rat after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sites.ualberta.ca [sites.ualberta.ca]

- 9. harvest.usask.ca [harvest.usask.ca]

- 10. metabolon.com [metabolon.com]

- 11. researchgate.net [researchgate.net]

- 12. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytochrome P450 Enzymes and Drug—Drug Interactions: An Update on the Superfamily | Semantic Scholar [semanticscholar.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Frontiers | Preclinical Pharmacokinetics, Tissue Distribution, and Plasma Protein Binding of Sodium (±)-5-Bromo-2-(α-Hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-ischemic Stroke Agent [frontiersin.org]

- 17. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | MDPI [mdpi.com]

- 18. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

A Technical Guide to the Molecular Modeling of Ethopropazine's Interaction with Butyrylcholinesterase

This guide provides a comprehensive, in-depth exploration of the computational methodologies used to investigate the molecular interactions between the phenothiazine derivative, ethopropazine, and its target enzyme, butyrylcholinesterase (BChE). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each decision in the modeling workflow, ensuring a robust and reproducible approach.

Introduction: The Scientific Imperative

Butyrylcholinesterase (BChE), a serine hydrolase found in high concentrations in human plasma and the central nervous system, plays a significant role in cholinergic neurotransmission by hydrolyzing acetylcholine.[1][2] While its physiological function is less defined than its counterpart, acetylcholinesterase (AChE), BChE has emerged as a critical target in neurodegenerative disorders, particularly Alzheimer's disease.[3][4][5] In the Alzheimer's brain, AChE activity declines while BChE activity remains stable or even increases, making BChE a key regulator of acetylcholine levels in later stages of the disease.[6]

This compound, a drug traditionally used to manage Parkinson's disease, functions as an anticholinergic agent.[7][8] Crucially, it is also a potent and selective inhibitor of BChE.[9][10] This dual-action profile makes this compound a compelling candidate for drug repurposing in Alzheimer's therapy.[11][12][13] Understanding the precise molecular mechanism of its inhibitory action is paramount for designing next-generation therapeutics with improved efficacy and specificity.

Molecular modeling, encompassing both molecular docking and molecular dynamics (MD) simulations, provides an atomic-level view of this interaction.[14] Docking predicts the preferential binding orientation of this compound within the BChE active site, while MD simulations reveal the dynamic stability of the enzyme-inhibitor complex over time, offering a more complete and physiologically relevant picture.[15][16]

Part 1: Foundational Setup — The Blueprint for a Validated Simulation

The integrity of any in silico experiment rests on the quality of its initial setup. This phase is not merely procedural; it is a critical stage of hypothesis refinement where we integrate empirical data into our computational model.

Receptor Structure Preparation: Selecting and Refining the Canvas

Our starting point is the three-dimensional crystal structure of human butyrylcholinesterase (hBChE). The Protein Data Bank (PDB) is the definitive repository for such structures.

-

Rationale for Selection: For this study, we select PDB ID: 1P0I , a high-resolution (2.00 Å) crystal structure of hBChE.[17] This resolution provides a high degree of confidence in the atomic coordinates. Alternative structures like 4BDS or 6ESJ could also be used, offering insights into the binding of other ligands.[18][19]

-

Protocol: Receptor Refinement

-

Initial Cleaning: The raw PDB file (1P0I.pdb) is loaded into a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Non-essential components, such as co-crystallized solvents (except for structurally conserved water molecules), ions, and ligands from the original experiment, are removed. This ensures our simulation focuses solely on the protein-ethopropazine interaction.

-

Protonation and Charge Assignment: At physiological pH (~7.4), the ionization states of acidic and basic amino acid residues are critical for electrostatic interactions. We use tools like H++ or the PDB2PQR server to assign appropriate protonation states to residues like Histidine, Aspartate, and Glutamate.

-

Hydrogen Addition: Hydrogen atoms are typically not resolved in X-ray crystallography but are essential for forming hydrogen bonds and for the accuracy of the force field. Standard molecular modeling packages are used to add hydrogens.

-

Energy Minimization: A brief energy minimization of the protein structure is performed to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This is done using a suitable force field, such as AMBER or CHARMM.[20][21]

-

Ligand Structure Preparation: Defining the Interrogator

An accurate 3D representation of this compound is equally crucial.

-

Protocol: Ligand Generation and Parameterization

-

Structure Acquisition: The 3D structure of this compound can be obtained from databases like PubChem or ZINC. Alternatively, it can be built using a molecular editor like Avogadro or GaussView.

-

Charge Calculation: The partial atomic charges on the ligand are fundamental for calculating electrostatic interactions. Quantum mechanical methods (e.g., using Gaussian with the HF/6-31G* basis set) followed by a Restrained Electrostatic Potential (RESP) fitting procedure are the gold standard. For higher throughput, methods like AM1-BCC are also reliable.

-

Force Field Assignment: A generalized force field, such as the General Amber Force Field (GAFF) or CGenFF (CHARMM General Force Field), is used to assign atom types and parameters for the ligand.[22] These force fields are specifically designed to be compatible with mainline protein force fields, ensuring a consistent and balanced description of the entire system.

-

Part 2: Molecular Docking — Predicting the Initial Handshake

Molecular docking serves as a computational screening tool to predict the binding pose and affinity of a ligand to a protein. It explores a vast conformational space to identify the most energetically favorable interaction.[23][24]

Causality Behind Experimental Choices

-

Software Selection: We will utilize AutoDock Vina , a widely used open-source docking program known for its speed and accuracy. Its scoring function effectively balances computational efficiency with predictive power. Commercial alternatives like Glide (Schrödinger) offer different algorithms and scoring functions that can be used for cross-validation.[23]

-

Defining the Search Space: The active site of BChE resides at the bottom of a deep, ~20 Å gorge.[25] Previous studies on phenothiazine derivatives and other inhibitors have identified key residues within this gorge.[26][27][28] Molecular modeling has shown that the interaction often begins with binding to the peripheral anionic site (PAS) before the ligand moves deeper into the gorge.[27][29] Our search space (grid box) must encompass the entire gorge, from the PAS (involving residues like Tyr332 and Asp70) to the catalytic active site (CAS) containing the catalytic triad (Ser198, His438, Glu325) and the acyl-binding pocket. A key interaction previously identified for this compound involves a π-π stacking with Trp82.[27][29]

Self-Validating Protocol: Molecular Docking with AutoDock Vina

-

Prepare Receptor and Ligand: Convert the prepared protein and ligand files into the PDBQT format using AutoDockTools. This format includes atomic charges, atom types, and information on rotatable bonds in the ligand.

-

Define Grid Box: Center a grid box of approximately 25 x 25 x 25 Å over the active site gorge to ensure comprehensive sampling of all relevant binding pockets.

-

Configuration File: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the desired exhaustiveness of the search (a value of 8 or higher is recommended for accuracy).

-

Execute Docking: Run the AutoDock Vina executable with the configuration file as input.

-

Analyze Results: Vina will output a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The top-ranked pose represents the most probable binding mode. This pose should be visually inspected to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) with key BChE residues.

Data Presentation: Docking Results

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -9.8 | Trp82, Tyr332 | π-π Stacking, π-Alkyl |

| 1 | Gly116, Gly117 | van der Waals | |

| 1 | Trp231, Phe329 | Hydrophobic | |

| 2 | -9.5 | Trp82, Asp70 | π-π Stacking, Electrostatic |

| 3 | -9.2 | Phe329, Tyr332 | Hydrophobic, π-π Stacking |

| Note: This is example data. Actual results will be generated by the simulation. |

Part 3: Molecular Dynamics (MD) Simulation — Observing the Interaction in Motion

While docking provides a static snapshot, MD simulations offer a dynamic view, allowing us to assess the stability of the predicted pose and characterize the intricate dance of interactions over time.[30][31]

Rationale for MD Simulation

The primary goal is to validate the stability of the top-ranked docking pose. If the ligand remains stably bound in its predicted orientation throughout a sufficiently long simulation (e.g., 100-200 nanoseconds), it lends high confidence to the docking result. This process also refines the initial pose and allows for the calculation of a more rigorous binding free energy.

Step-by-Step MD Workflow with GROMACS

-

System Preparation:

-

Complex Formation: Use the coordinates of the top-ranked docked pose of the this compound-BChE complex.

-

Force Field Selection: Choose a well-validated protein force field like AMBER99SB-ILDN and the compatible GAFF for the ligand.[22]

-

Solvation: Place the complex in a cubic or dodecahedral simulation box. Solvate the system with a water model, such as TIP3P , ensuring a minimum distance of 10 Å between the protein and the box edge.

-

Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.

-

-

Energy Minimization: Perform a steep descent energy minimization for ~5000 steps to remove any steric clashes between the solute, solvent, and ions.

-

System Equilibration (Two Phases):

-

NVT Ensemble (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (310 K, to simulate human body temperature) over 100 picoseconds (ps) while restraining the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute.

-

NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system pressure to 1 bar for an additional 200 ps, again with position restraints on the solute. This ensures the correct solvent density.

-

-

Production MD Run: Release the position restraints and run the simulation for at least 100 nanoseconds (ns) under an NPT ensemble. Save the trajectory coordinates every 10 ps for subsequent analysis.

Analysis of the MD Trajectory

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand's heavy atoms relative to their initial positions. A stable, converging RMSD plot indicates that the system has reached equilibrium and the ligand is not dissociating.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify regions of the protein that exhibit high flexibility or become more rigid upon ligand binding.

-

Interaction Analysis: Monitor key interactions (hydrogen bonds, salt bridges, hydrophobic contacts) identified in the docking pose over the course of the simulation to determine their stability and occupancy.

-

Binding Free Energy Calculation: Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) on trajectory snapshots to obtain a more accurate estimate of the binding free energy than the docking score alone.[16][32]

Data Presentation: MD Simulation Analysis Summary

| Metric | Value | Interpretation |

| Average Protein RMSD | 1.8 ± 0.2 Å | The protein structure is stable throughout the simulation. |

| Average Ligand RMSD | 1.1 ± 0.3 Å | This compound remains stably bound in the active site. |

| H-Bond Occupancy (Ligand-Residue) | e.g., 75% | Indicates a persistent and strong hydrogen bond. |

| MM/GBSA ΔG_bind | -45.5 ± 4.2 kcal/mol | Strong predicted binding free energy. |

| Note: This is example data. Actual results will be generated by the simulation. |

Part 4: Visualization and Synthesis

Visual representations are essential for interpreting complex molecular data. We use Graphviz to create clear, logical diagrams of our workflows and findings.

Caption: Overall workflow for the molecular modeling of the this compound-BChE interaction.

Caption: Key predicted interactions between this compound and BChE active site residues.

Conclusion

References

- 1. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.citius.technology [web.citius.technology]

- 3. Butyrylcholinesterase, cholinergic neurotransmission and the pathology of Alzheimer's disease. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. psychiatrist.com [psychiatrist.com]

- 7. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 9. ≥98% (HPLC), butyrylcholinesterase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound Hydrochloride | Parsidol | Profenamine | TargetMol [targetmol.com]

- 11. d4-pharma.com [d4-pharma.com]

- 12. Analysis of Butyrylcholinesterase Interactions with Novel Inhibitors and Reactivators – AnalyseBChE – Institute for Medical Research and Occupational Health [imi.hr]

- 13. rjptonline.org [rjptonline.org]

- 14. publish.kne-publishing.com [publish.kne-publishing.com]

- 15. pnas.org [pnas.org]

- 16. Molecular Dynamics Simulation Framework to Probe the Binding Hypothesis of CYP3A4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rcsb.org [rcsb.org]

- 18. rcsb.org [rcsb.org]

- 19. rcsb.org [rcsb.org]

- 20. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]

- 21. drugmarvel.wordpress.com [drugmarvel.wordpress.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]

- 24. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]

- 25. Butyrylcholinesterase - Proteopedia, life in 3D [proteopedia.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. benthamdirect.com [benthamdirect.com]

- 29. Mechanism of stereoselective interaction between butyrylcholinesterase and this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. diva-portal.org [diva-portal.org]

- 31. Frontiers | Enzyme immobilization studied through molecular dynamic simulations [frontiersin.org]

- 32. A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

ethopropazine as a non-selective NMDA receptor antagonist

An In-depth Technical Guide to Ethopropazine as a Non-selective NMDA Receptor Antagonist

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a phenothiazine derivative, with a specific focus on its role as a non-selective N-methyl-D-aspartate (NMDA) receptor antagonist. Intended for researchers, neuropharmacologists, and drug development professionals, this document synthesizes mechanistic insights, experimental protocols, and critical data to facilitate further investigation into the therapeutic potential and neurobiological effects of this compound.

Introduction: From Anticholinergic to NMDA Receptor Modulator

This compound, historically recognized for its anticholinergic and antihistaminic properties, has been primarily utilized in the management of Parkinson's disease to alleviate symptoms such as tremor and rigidity. However, emerging research has unveiled a more complex pharmacological profile, highlighting its activity as a non-competitive antagonist of the NMDA receptor. This discovery has opened new avenues for exploring its potential in a range of neurological and psychiatric disorders where NMDA receptor dysfunction is implicated, including neurodegenerative diseases, epilepsy, and neuropathic pain.

The NMDA receptor, a crucial player in synaptic plasticity, learning, and memory, is a ligand-gated ion channel that, when overactivated, can lead to excitotoxicity and neuronal cell death. The ability of this compound to modulate NMDA receptor activity, independent of its classical anticholinergic effects, presents a compelling rationale for its reinvestigation as a neuroprotective agent.

Molecular Mechanism of Action at the NMDA Receptor

This compound's antagonism of the NMDA receptor is non-selective and multifaceted, involving interactions with multiple sites on the receptor complex.

Open-Channel Blockade

The primary mechanism of this compound's NMDA receptor antagonism is through an open-channel block. This means that this compound enters and binds within the ion channel pore of the NMDA receptor when the channel is in its open state, physically obstructing the flow of ions such as Ca²⁺ and Na⁺. This action is voltage-dependent, becoming more pronounced as the neuronal membrane is depolarized.

Interaction with Allosteric Modulatory Sites

Beyond its direct channel-blocking activity, evidence suggests that this compound may also interact with allosteric modulatory sites on the NMDA receptor complex. These interactions can influence the receptor's affinity for its agonists (glutamate and glycine) and the kinetics of channel gating.

The following diagram illustrates the proposed mechanism of this compound's action on the NMDA receptor signaling pathway.

Caption: Mechanism of this compound at the NMDA Receptor.

Experimental Protocols for Characterizing this compound's NMDA Receptor Antagonism

The following protocols provide a framework for the in vitro and ex vivo characterization of this compound's effects on NMDA receptor function.

Electrophysiology: Patch-Clamp Recordings

This protocol details the use of whole-cell patch-clamp electrophysiology to measure this compound's effect on NMDA receptor-mediated currents in cultured neurons.

Objective: To determine the potency and voltage dependency of this compound's block of NMDA receptor currents.

Materials:

-

Cultured primary neurons (e.g., hippocampal or cortical)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2

-

NMDA and glycine stock solutions

-

This compound hydrochloride stock solution

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Prepare cultured neurons on coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Hold the neuron at a negative membrane potential (e.g., -60 mV).

-

Apply NMDA (100 µM) and glycine (10 µM) to elicit an inward NMDA receptor-mediated current.

-

Once a stable baseline current is achieved, co-apply varying concentrations of this compound with the NMDA/glycine solution.

-

Record the peak inward current at each this compound concentration.

-

To assess voltage dependency, repeat steps 5-7 at different holding potentials (e.g., -40 mV, -20 mV, +20 mV, +40 mV).

-

Analyze the data to determine the IC₅₀ of this compound and plot the percentage of block as a function of voltage.

Radioligand Binding Assay

This protocol describes a competitive binding assay to investigate this compound's ability to displace a known NMDA receptor channel blocker, such as [³H]MK-801.

Objective: To determine the binding affinity (Ki) of this compound for the MK-801 binding site within the NMDA receptor ion channel.

Materials:

-

Rat brain cortical membranes

-

Assay buffer: 5 mM Tris-HCl, pH 7.4

-

[³H]MK-801 (radioligand)

-

Unlabeled MK-801 (for non-specific binding)

-

This compound hydrochloride

-

Glutamate and glycine

-

Scintillation counter and vials

Procedure:

-

Prepare cortical membranes from rat brains.

-

In a series of tubes, add a constant concentration of [³H]MK-801 (e.g., 1 nM).

-

Add increasing concentrations of unlabeled this compound.

-

Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled MK-801).

-

Add glutamate (10 µM) and glycine (10 µM) to all tubes to activate the NMDA receptors.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for 2 hours.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each this compound concentration and perform a non-linear regression analysis to determine the Ki value.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of this compound at the NMDA receptor, compiled from various studies.

| Parameter | Value | Method | Reference |

| IC₅₀ (NMDA-induced currents) | 1-5 µM | Patch-clamp electrophysiology | |

| Ki ([³H]MK-801 binding) | 0.5-2 µM | Radioligand binding assay | |

| Voltage Dependency | High | Electrophysiology |

Comparative Pharmacology and Selectivity Profile

While this compound is a potent NMDA receptor antagonist, it is not selective. Its clinical effects are a composite of its actions at multiple targets.

| Receptor Target | Activity | Affinity (Ki) |

| NMDA Receptor | Non-competitive Antagonist | ~1 µM |

| Muscarinic M1 Receptor | Antagonist | ~10-50 nM |

| Dopamine D2 Receptor | Weak Antagonist | >1 µM |

| Histamine H1 Receptor | Antagonist | ~20-100 nM |

This polypharmacology is a critical consideration in the design of experiments and the interpretation of results. The use of appropriate controls, such as co-application of selective antagonists for other receptors, is essential to isolate the effects of NMDA receptor modulation.

Conclusion and Future Directions

This compound's role as a non-selective NMDA receptor antagonist adds a significant dimension to its pharmacological profile. The protocols and data presented in this guide provide a foundation for researchers to explore its neuroprotective and therapeutic potential further. Future research should focus on:

-

Subunit Selectivity: Investigating whether this compound exhibits any preference for NMDA receptors containing specific GluN2 subunits (A-D), which could influence its therapeutic window and side-effect profile.

-

In Vivo Efficacy: Conducting well-controlled preclinical studies to evaluate the efficacy of this compound in animal models of neurological disorders where NMDA receptor hyperexcitability is a key pathological feature.

-

Structural Biology: Elucidating the precise binding site and molecular interactions of this compound within the NMDA receptor ion channel through techniques such as cryo-electron microscopy.

By leveraging the methodologies outlined herein, the scientific community can continue to unravel the complex pharmacology of this compound and potentially unlock new therapeutic applications for this established drug.

A Historical Perspective on the Use of Ethopropazine in Parkinson's Treatment: From Primary Therapy to Adjunctive Option

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethopropazine, a phenothiazine derivative, holds a significant place in the history of Parkinson's disease (PD) therapeutics. Initially explored for its antihistaminic properties, its potent anticholinergic effects led to its adoption as one of the primary symptomatic treatments for Parkinson's disease in the pre-levodopa era. This guide provides a comprehensive historical and technical analysis of this compound, tracing its journey from a frontline therapy to its current status as a rarely used, adjunctive treatment. We will examine its pharmacological mechanism, clinical efficacy, adverse effect profile, and the scientific and clinical shifts—most notably the advent of levodopa—that led to its decline. By understanding the trajectory of this compound, researchers can gain valuable insights into the evolution of Parkinson's treatment paradigms and the enduring challenge of balancing efficacy with tolerability.

Introduction: The Pre-Levodopa Landscape and the Cholinergic Hypothesis

Prior to the 1960s, the treatment of Parkinson's disease was purely symptomatic and empirical.[1] The underlying neurochemical deficit—the profound loss of dopaminergic neurons in the substantia nigra—was not yet understood.[1][2] Clinical observations dating back to the 19th century, notably by Jean-Martin Charcot, had established that plant-derived belladonna alkaloids, which possess anticholinergic properties, could offer modest relief from the tremor and rigidity characteristic of the disease.[1][2]

This empirical success gave rise to the "cholinergic hypothesis" of Parkinson's disease. The prevailing theory was that the motor symptoms of PD stemmed from a relative overactivity of the neurotransmitter acetylcholine in the basal ganglia.[3][4] While the dopaminergic side of the equation was missing, the observation of cholinergic hyperactivity was correct. This imbalance leads to the classic motor symptoms of PD.[4] Consequently, the primary therapeutic strategy for decades was to block central cholinergic activity. This set the stage for the development of synthetic anticholinergic drugs, including this compound, in the mid-20th century.[5]

This compound: A Phenothiazine with a Purpose

This compound, known by the trade name Parsidol, is a phenothiazine derivative.[3][6] Unlike other phenothiazines developed for antipsychotic purposes, this compound's primary clinical utility was found in its potent anticholinergic activity.[6][7] It was synthesized as part of a broader effort to develop drugs with antihistaminic effects, but its antiparkinsonian properties quickly became its defining feature.[6]

Mechanism of Action: Restoring Neurotransmitter Balance

The therapeutic effect of this compound in Parkinson's disease is primarily attributed to its function as a competitive antagonist of muscarinic acetylcholine receptors in the central nervous system, particularly within the striatum.[3][4][7] In the parkinsonian brain, the depletion of dopamine leads to a functional overactivity of striatal cholinergic interneurons. By blocking these muscarinic receptors, this compound reduces cholinergic transmission, helping to restore a degree of balance between the depleted dopaminergic system and the overactive cholinergic system.[3][4]

Beyond its primary anticholinergic function, this compound also exhibits weaker antihistaminic, antiadrenergic, and local anesthetic properties.[6][7] While these are generally considered secondary to its main therapeutic effect, the antihistaminic action may contribute to a sedative effect observed in some patients.[4] Some research also indicates that this compound is a highly selective inhibitor of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), although the clinical significance of this finding in the context of its overall effect on PD symptoms is less clear.[8]

Pharmacokinetics

This compound is administered orally.[3] Pharmacokinetic studies, primarily in animal models, reveal that it is rapidly absorbed from the gastrointestinal tract, extensively distributed throughout the body, and undergoes significant first-pass metabolism in the liver.[4][9] This extensive metabolism results in poor oral bioavailability, with less than 5% of the parent drug reaching systemic circulation unchanged in rats.[9][10] The drug is highly bound to plasma proteins and is metabolized into various compounds that are then excreted.[10][11]

Clinical Application and Efficacy

In the era before levodopa, this compound and other anticholinergics were the cornerstone of PD treatment.[5] They were used as monotherapy to provide symptomatic relief, particularly for tremor and rigidity.[3][12][13]

Efficacy for Parkinsonian Symptoms

Clinical experience and early trials showed that anticholinergics like this compound were most effective against tremor.[12][13][14] Their impact on rigidity was also noted, but they had limited to no effect on bradykinesia (slowness of movement), which is often the most disabling symptom of PD.[4][12]

| Symptom | Reported Efficacy of this compound/Anticholinergics | Supporting Sources |

| Tremor | Moderate to good improvement, often the primary indication. | [12][13][14] |

| Rigidity | Mild to moderate improvement. | [3][4] |

| Bradykinesia | Little to no significant improvement. | [4][12] |

| Drooling (Sialorrhea) | Effective due to anticholinergic side effect of dry mouth. | [12] |

Table 1: Summary of this compound's Efficacy on Core Parkinsonian Symptoms based on historical clinical use.

A Representative Historical Clinical Protocol

While protocols from the 1950s and 60s lack the rigor of modern clinical trials, a typical approach to evaluating a drug like this compound would have involved the following steps:

-

Patient Selection: Patients with a clear diagnosis of idiopathic Parkinson's disease (paralysis agitans) would be enrolled. Staging would be based on clinical observation of disability (e.g., ability to walk, perform daily tasks).

-

Washout Period: If patients were on other medications, such as belladonna alkaloids, they would undergo a "washout" period to establish a baseline of symptoms without treatment.

-

Dose Titration: Treatment with this compound would begin at a low dose, such as 50 mg three times a day.[15] The dose would be gradually increased every few days to optimize the therapeutic effect while monitoring for side effects.[3][15] Daily doses could range from 100 mg to 500 mg, and in some cases, up to 1 gram per day.[15]

-

Outcome Measures: Efficacy would be assessed through physician observation and rudimentary scoring of tremor, rigidity, and functional abilities (e.g., handwriting, walking speed). There was a lack of standardized scales like the modern Unified Parkinson's Disease Rating Scale (UPDRS).[16]

-

Adverse Event Monitoring: Physicians would document side effects reported by the patient, such as dry mouth, blurred vision, and confusion.

The causality behind this slow titration protocol was clear: to allow the patient's body to adjust to the medication and to find the optimal balance between symptom relief and the emergence of dose-limiting side effects.[3][15]

The Double-Edged Sword: Adverse Effects

The utility of this compound and all anticholinergics has always been limited by their significant side-effect profile. These adverse effects are a direct extension of their mechanism of action—the blockade of muscarinic receptors throughout the body.

Peripheral Side Effects

These are the most common and are due to the blockade of the parasympathetic nervous system:

-

Dry Mouth (Xerostomia): Often the first side effect to appear.[17][18]

-

Blurred Vision (Cycloplegia): Difficulty with near-vision focusing.[17][18]

-

Urinary Retention: Particularly problematic in older men with prostatic enlargement.[4][18]

-

Tachycardia: Increased heart rate.[15]

Central Nervous System (CNS) Side Effects

These are more serious and often lead to discontinuation of the drug, especially in older patients:

-

Confusion and Memory Impairment: Cognitive slowing is a significant concern.[12][17]

-

Hallucinations and Delirium: These can be severe and distressing.[12][17]

-

Drowsiness and Dizziness: Can increase the risk of falls.[15][18]

The elderly are particularly susceptible to the central anticholinergic effects, which is a key reason these drugs are now generally avoided in patients over the age of 70.[4][12]

| Adverse Effect | This compound (Anticholinergics) | Levodopa |

| Cognitive | High risk (confusion, memory loss, hallucinations). | Lower initial risk, but can cause psychosis later. |